![molecular formula C12H6FNO B14331465 7-fluoro-5H-indeno[1,2-b]pyridin-5-one CAS No. 101419-80-1](/img/structure/B14331465.png)
7-fluoro-5H-indeno[1,2-b]pyridin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-fluoro-5H-indeno[1,2-b]pyridin-5-one is a heterocyclic compound with the molecular formula C12H6FNO It is a derivative of indeno[1,2-b]pyridine, characterized by the presence of a fluorine atom at the 7th position and a ketone group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-5H-indeno[1,2-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl fluoroacetate in the presence of a base, followed by cyclization to form the indeno[1,2-b]pyridine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 60°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
7-fluoro-5H-indeno[1,2-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Indenoquinones.
Reduction: 7-fluoro-5H-indeno[1,2-b]pyridin-5-ol.
Substitution: Various substituted indeno[1,2-b]pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-fluoro-5H-indeno[1,2-b]pyridin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA intercalator and enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a topoisomerase IIα inhibitor.
Industry: Utilized in the development of new materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of 7-fluoro-5H-indeno[1,2-b]pyridin-5-one involves its interaction with molecular targets such as DNA and enzymes. As a DNA intercalator, it inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase IIα. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s fluorine atom and ketone group play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
5H-indeno[1,2-b]pyridine: Lacks the fluorine atom and ketone group, resulting in different chemical properties and biological activities.
7-chloro-5H-indeno[1,2-b]pyridin-5-one: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and potency.
5H-indeno[1,2-b]pyridin-5-ol: The ketone group is reduced to an alcohol, altering its chemical behavior and applications.
Uniqueness
7-fluoro-5H-indeno[1,2-b]pyridin-5-one is unique due to the presence of both a fluorine atom and a ketone group, which confer distinct electronic and steric properties. These features enhance its binding interactions with biological targets, making it a valuable compound for medicinal chemistry and drug development .
Propiedades
Número CAS |
101419-80-1 |
|---|---|
Fórmula molecular |
C12H6FNO |
Peso molecular |
199.18 g/mol |
Nombre IUPAC |
7-fluoroindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C12H6FNO/c13-7-3-4-8-10(6-7)12(15)9-2-1-5-14-11(8)9/h1-6H |
Clave InChI |
QOAVHIIYEIFBMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C(C2=O)C=C(C=C3)F)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
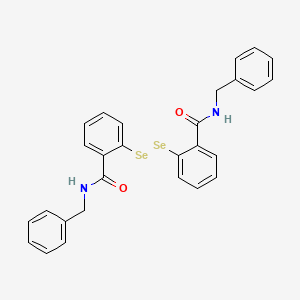
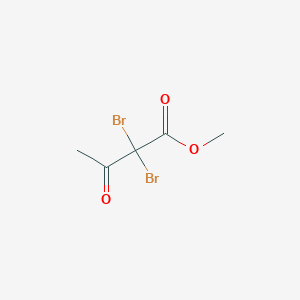
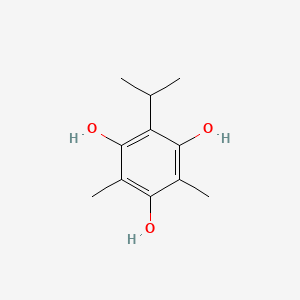


![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
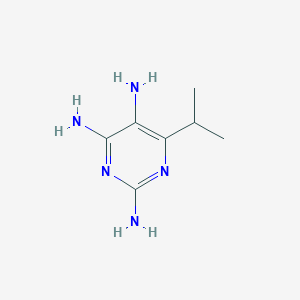
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
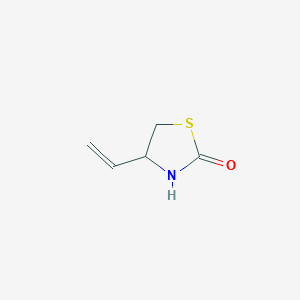
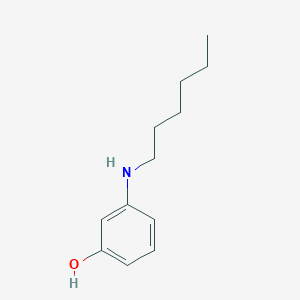
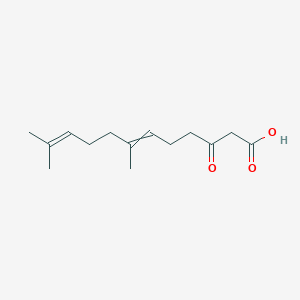
![(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane]](/img/structure/B14331458.png)
